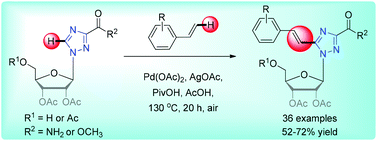Pd-catalyzed oxidative C–H alkenylation for synthesizing arylvinyltriazole nucleosides†
Organic & Biomolecular Chemistry Pub Date: 2014-09-30 DOI: 10.1039/C4OB01836B
Abstract
Various arylvinyltriazole nucleoside analogues were synthesized using Pd-catalyzed oxidative Heck reaction. This method affords the corresponding and otherwise difficult to achieve arylvinyltriazole nucleosides with good yields and large functional group compatibility. These results further advocate the potential and practicality of this oxidative C–H alkenylation method for generating structurally challenging chemical entities in organic synthesis.

Recommended Literature
- [1] Spin probe method of electron paramagnetic resonance spectroscopy – a qualitative test for measuring the evolution of dry eye syndrome under treatment†
- [2] Visualizing chemistry teachers’ enacted assessment design practices to better understand barriers to “best practices”
- [3] Spin-dependent deprotonation induced giant magnetocurrent in electrochemical cells†
- [4] Triethanolamine as an inexpensive and efficient catalyst for the green synthesis of novel 1H-pyrazolo[1,2-a]pyridazine-5,8-diones under ultrasound irradiation in water and their antibacterial activity†
- [5] Strain-engineered thermophysical properties ranging from band-insulating to topological insulating phases in β-antimonene
- [6] Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10
- [7] Stannous ions reducing graphene oxide at room temperature to produce SnOx-porous, carbon-nanofiber flexible mats as binder-free anodes for lithium-ion batteries†
- [8] Synthesis and properties of pyrrolo[3,4-c]pyrrole-1,3-dione based polymer semiconductors and their performance in organic thin film transistors†
- [9] Trimerization of enones under air enabled by NHC/NaOtBu via a SET radical pathway†
- [10] Transition metal dipicolinates as designer T-shaped building blocks†

Journal Name:Organic & Biomolecular Chemistry
research_products
-
CAS no.: 2055042-70-9









